molecular formula C17H20N6O3 B11056768 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B11056768
M. Wt: 356.4 g/mol
InChI Key: JNTXCEKLJNFOJF-UHFFFAOYSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.

    Formation of the benzimidazole ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Formation of the morpholine ring: The morpholine ring can be introduced by reacting a suitable amine with an epoxide under basic conditions.

    Coupling of the rings: The final step involves coupling the oxadiazole, benzimidazole, and morpholine rings through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group under suitable conditions.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: This compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone depends on its specific application. In medicinal chemistry, for example, this compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone lies in its combination of three distinct functional groups: the oxadiazole ring, the benzimidazole ring, and the morpholine ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C17H20N6O3/c1-10-7-22(8-11(2)25-10)14(24)9-23-13-6-4-3-5-12(13)19-17(23)15-16(18)21-26-20-15/h3-6,10-11H,7-9H2,1-2H3,(H2,18,21)

InChI Key

JNTXCEKLJNFOJF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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